3,4,5-Trimethoxy-N-(6-oxopiperidin-3-yl)benzamide
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Overview
Description
3,4,5-Trimethoxy-N-(6-oxopiperidin-3-yl)benzamide is a chemical compound with the molecular formula C15H20N2O5 and a molecular weight of 308.33 g/mol . It is known for its unique structure, which includes a benzamide core substituted with three methoxy groups and a piperidinone moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxy-N-(6-oxopiperidin-3-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 3,4,5-trimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with 3-aminopiperidin-2-one in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-(6-oxopiperidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the piperidinone moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4,5-Trimethoxy-N-(6-oxopiperidin-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Potential use in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 3,4,5-Trimethoxy-N-(6-oxopiperidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions can lead to the disruption of cellular processes, resulting in anti-cancer and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzamide: Lacks the piperidinone moiety.
3,4,5-Trimethoxyphenylacetic acid: Contains an acetic acid group instead of the benzamide core.
3,4,5-Trimethoxyphenethylamine: Contains an ethylamine group instead of the benzamide core.
Uniqueness
3,4,5-Trimethoxy-N-(6-oxopiperidin-3-yl)benzamide is unique due to the presence of both the trimethoxyphenyl group and the piperidinone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
73448-94-9 |
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Molecular Formula |
C15H20N2O5 |
Molecular Weight |
308.33 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-(6-oxopiperidin-3-yl)benzamide |
InChI |
InChI=1S/C15H20N2O5/c1-20-11-6-9(7-12(21-2)14(11)22-3)15(19)17-10-4-5-13(18)16-8-10/h6-7,10H,4-5,8H2,1-3H3,(H,16,18)(H,17,19) |
InChI Key |
RVYZECQILRNFNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCC(=O)NC2 |
Origin of Product |
United States |
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